Cas no 401792-82-3 (Methyl 6-methoxy-5-methylpicolinate)
Methyl 6-methoxy-5-methylpicolinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-methoxy-5-methylpicolinate
- methyl 6-methoxy-5-methylpyridine-2-carboxylate
- AKOS006288358
- BRA79282
- Methyl6-methoxy-5-methylpicolinate
- SB54769
- 2-Pyridinecarboxylic acid, 6-methoxy-5-methyl-, methyl ester
- 401792-82-3
- CS-0452156
-
- Inchi: 1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)10-8(6)12-2/h4-5H,1-3H3
- InChI Key: PWMJQBBJVKYJAT-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=CC=C(C(=O)OC)N=1
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 48.4Ų
Methyl 6-methoxy-5-methylpicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003992-250mg |
Methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 95% | 250mg |
$1048.60 | 2023-09-02 | |
| Alichem | A029003992-500mg |
Methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 95% | 500mg |
$1600.75 | 2023-09-02 | |
| Alichem | A029003992-1g |
Methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 95% | 1g |
$2808.15 | 2023-09-02 | |
| Chemenu | CM177412-1g |
methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM177412-1g |
methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 95% | 1g |
$489 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522823-1g |
Methyl 6-methoxy-5-methylpicolinate |
401792-82-3 | 98% | 1g |
¥4252.00 | 2024-05-15 |
Methyl 6-methoxy-5-methylpicolinate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Methyl 6-methoxy-5-methylpicolinate
Methyl 6-methoxy-5-methylpicolinate (CAS No. 401792-82-3): A Comprehensive Overview
Methyl 6-methoxy-5-methylpicolinate (CAS No. 401792-82-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.
The molecular structure of Methyl 6-methoxy-5-methylpicolinate consists of a pyridine core substituted with methoxy and methyl groups at specific positions. This arrangement contributes to its distinct chemical behavior and reactivity, which are crucial for its potential roles in synthetic chemistry and drug design. The presence of the methoxy group at the 6-position and the methyl group at the 5-position enhances its versatility, allowing for further functionalization and modification to suit specific research or industrial needs.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The pyridine ring is a common scaffold in many bioactive molecules, and modifications such as methoxy and methyl substitutions can significantly influence their biological activity. Methyl 6-methoxy-5-methylpicolinate has been studied for its potential role in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and metabolic disorders.
One of the most compelling aspects of Methyl 6-methoxy-5-methylpicolinate is its utility in synthetic chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules, enabling researchers to construct intricate structures with high precision. Its reactivity towards various nucleophiles and electrophiles makes it a valuable building block for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals.
Recent studies have highlighted the importance of Methyl 6-methoxy-5-methylpicolinate in the development of novel antiviral agents. The compound's ability to interact with viral enzymes and inhibit their activity has been a focus of several research initiatives. By targeting specific viral proteins, it may offer a new strategy for combating infectious diseases, particularly those caused by RNA viruses. The structural features of this compound allow it to mimic natural substrates or inhibitors, thereby disrupting viral replication cycles.
The compound's potential applications extend beyond antiviral therapies. Research indicates that Methyl 6-methoxy-5-methylpicolinate may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The methoxy and methyl groups contribute to its ability to modulate inflammatory pathways by interacting with cellular receptors and enzymes involved in inflammation.
In addition to its pharmacological potential, Methyl 6-methoxy-5-methylpicolinate has shown promise in biochemical research. Its unique structure allows researchers to study enzyme mechanisms and substrate recognition patterns. By using this compound as a probe, scientists can gain insights into how enzymes function at the molecular level, which is essential for understanding biological processes and developing targeted therapies.
The synthesis of Methyl 6-methoxy-5-methylpicolinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions are commonly employed. The use of chiral auxiliaries or catalysts may be necessary to achieve enantiopure forms if stereochemical control is required for biological activity.
The analytical characterization of Methyl 6-methoxy-5-methylpicolinate is critical to ensure its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used for structural confirmation and impurity profiling. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further applications.
The future prospects of Methyl 6-methoxy-5-methylpicolinate are promising, with ongoing research aimed at expanding its applications in drug discovery and biochemical studies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to new therapeutic interventions based on this versatile compound. As our understanding of biological systems continues to evolve, the role of compounds like Methyl 6-methoxy-5-methylpicolinate is expected to become even more significant.
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